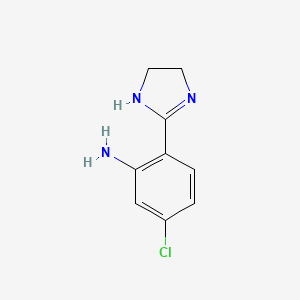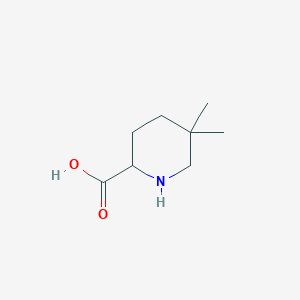
5-(3-Formylphenyl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Formylphenyl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a formyl group at the second position and a phenyl ring substituted with a formyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Formylphenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. This reaction introduces formyl groups into the furan ring, resulting in the desired compound .
Another method involves the use of furan and benzaldehyde derivatives under specific reaction conditions to form the target compound. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Formylphenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 5-(3-Carboxyphenyl)furan-2-carboxylic acid
Reduction: 5-(3-Hydroxyphenyl)furan-2-carbinol
Substitution: Various substituted derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
5-(3-Formylphenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Formylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines and thiols. This reactivity can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a formyl group.
5-(3-Fluoro-2-formylphenyl)furan-2-carbaldehyde: Similar structure but with a fluoro group in addition to the formyl group.
Uniqueness
The presence of both a furan ring and a phenyl ring with formyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
886509-16-6 |
|---|---|
Fórmula molecular |
C12H8O3 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
5-(3-formylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-8H |
Clave InChI |
AUTGTTOFPBKQAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


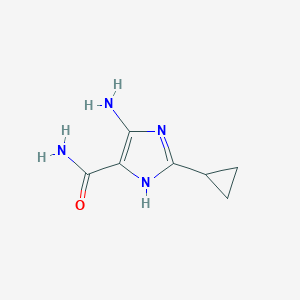
![2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11770109.png)


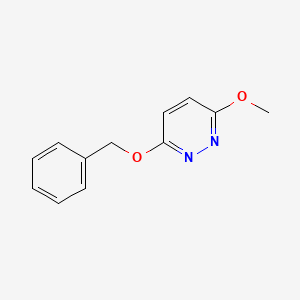
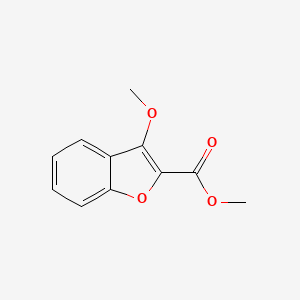
![Benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B11770130.png)


![5-Chloro-8-methyl-7-(3-methylbut-2-en-1-yl)-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulene-1(2H)-thione](/img/structure/B11770148.png)
